
1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The 2-methoxybenzyl group is a common protecting group in organic synthesis .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the formation of the pyrrole ring, followed by functionalization with the methoxybenzyl and carboxylic acid groups. The Williamson Ether Synthesis could be used to introduce the methoxybenzyl group .Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic pyrrole ring, with the methoxybenzyl group attached at one position and a methyl group at another. The carboxylic acid group would be attached at a third position on the ring .Chemical Reactions Analysis
Reactions involving this compound would likely be influenced by the reactivity of the pyrrole ring and the functional groups attached to it. For example, the pyrrole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Aplicaciones Científicas De Investigación
Protective Groups in Organic Synthesis
1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid is related to compounds that serve as protective groups in organic synthesis. For example, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids, with derivatives obtained from the coupling of this alcohol and corresponding acids hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Yoo, Kim, & Kyu, 1990). Another research illustrates the conversion of carboxylic acids to corresponding 4-methoxybenzyl (PMB) esters in the absence of an acid catalyst, indicating the utility of these compounds in the esterification of complex or sensitive substrates (Shah, Russo, Howard, & Chisholm, 2014).
Chemical Synthesis and Modification
The compound is associated with the chemical synthesis and modification of various molecules. For example, carboxylic acids are efficiently protected as their p-methoxybenzyl esters under mild conditions using N,N-diisopropyl-O-(4-methoxybenzyl)isourea, allowing selective protection in the presence of other functionalities (Wang, Golding, & Potter, 2000). Additionally, the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with certain compounds yielded 2-acylindole-3-carboxylic acids, demonstrating the versatility of these derivatives in complex chemical syntheses (Miki, Hachiken, & Yanase, 2001).
Biocatalysis and Chemoenzymatic Synthesis
In the context of biocatalysis and chemoenzymatic synthesis, studies have explored the use of related compounds. For instance, the enzymatic hydrolysis of methyl esters of certain carboxylic acids using liver enzymes from various animals, including the study of 2,3-dihydro-6-methoxybenzo-furan-2-carboxylic acid, provides insights into the potential biocatalytic applications of these compounds (Lendechy, García, Miranda, & Luna, 2000).
Application in Medicinal Chemistry
Although the user requested to exclude information related to drug use, dosage, and side effects, it's worth noting that compounds structurally similar to 1-(2-methoxybenzyl)-5-methyl-1H-pyrrole-2-carboxylic acid have been investigated for their potential medicinal properties, such as in the synthesis of anti-inflammatory and analgesic agents (Muchowski et al., 1985).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-5-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-7-8-12(14(16)17)15(10)9-11-5-3-4-6-13(11)18-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJJXXEINWZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2834886.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2834887.png)
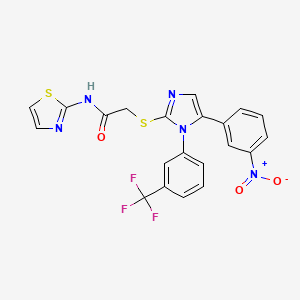
![4-[4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2834889.png)
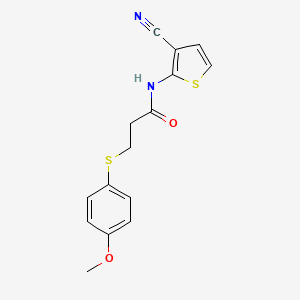
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2834897.png)
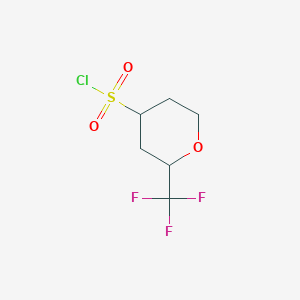
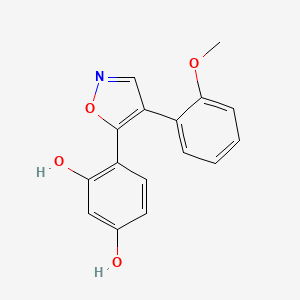
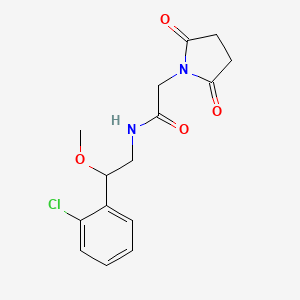
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834903.png)
![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)
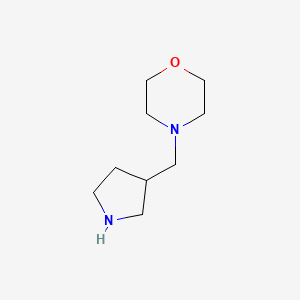
![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)